molecular formula C10H10BrFO2 B6287622 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane CAS No. 2643367-92-2

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane

Cat. No.: B6287622
CAS No.: 2643367-92-2
M. Wt: 261.09 g/mol
InChI Key: AQGJQINAPPRCSO-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-fluoro-2-methylphenol.

    Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and biochemical pathways.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxolane ring provides stability and enhances its binding affinity to the target molecules.

Comparison with Similar Compounds

  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxane
  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxepane
  • 2-(4-Bromo-3-fluoro-2-methylphenyl)-1,3-dioxane

Uniqueness:

  • Structural Differences: The presence of the dioxolane ring distinguishes it from other similar compounds, which may have different ring structures such as dioxane or dioxepane.
  • Chemical Properties: The specific arrangement of the bromo, fluoro, and methyl groups imparts unique reactivity and stability.
  • Applications: Its unique structure makes it suitable for specific applications in catalysis, material science, and pharmaceutical research.

Properties

IUPAC Name

2-(4-bromo-3-fluoro-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGJQINAPPRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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